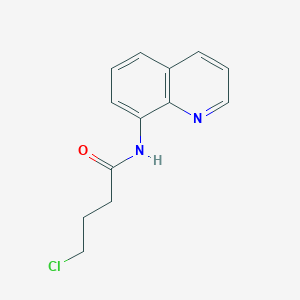

4-chloro-N-(8-quinolyl)butyramide

Beschreibung

4-Chloro-N-(8-quinolyl)butyramide is a quinoline-derived compound characterized by a butyramide backbone with a chloro substituent at the 4-position and an 8-quinolyl (quinolin-8-yl) group as the amide substituent. For instance, describes the synthesis of acrylamido-quinoline derivatives using coupling reactions between brominated quinolines and substituted amines or alcohols . Similarly, outlines a manufacturing process for related amides using aluminum isopropylate as a catalyst .

highlights that 8-quinolyl derivatives exhibit higher shape similarity to antipsychotics like ketanserin and clozapine compared to 6-quinolyl analogs, particularly in non-chlorinated forms . This implies that this compound may share bioactivity profiles with these drugs, though chlorination modifies these interactions (discussed below).

Eigenschaften

Molekularformel |

C13H13ClN2O |

|---|---|

Molekulargewicht |

248.71 g/mol |

IUPAC-Name |

4-chloro-N-quinolin-8-ylbutanamide |

InChI |

InChI=1S/C13H13ClN2O/c14-8-2-7-12(17)16-11-6-1-4-10-5-3-9-15-13(10)11/h1,3-6,9H,2,7-8H2,(H,16,17) |

InChI-Schlüssel |

HHGWRLOSDZUIOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)NC(=O)CCCCl)N=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 6-Quinolyl vs. 8-Quinolyl Derivatives

The position of the quinolyl group significantly impacts molecular interactions. demonstrates:

- Non-chlorinated 8-quinolyl derivatives exhibit higher shape similarity to ketanserin (antihypertensive) and clozapine (antipsychotic) than 6-quinolyl analogs.

- Chlorinated 6-quinolyl derivatives surpass 8-quinolyl analogs in similarity scores, suggesting chlorination favors 6-position activity .

Table 1: Shape Similarity Scores (Average)

| Compound Type | Ketanserin | Ziprasidone | Risperidone |

|---|---|---|---|

| Non-chlorinated 8-quinolyl | High | Moderate | Low |

| Chlorinated 6-quinolyl | Highest | High | Moderate |

Volume similarity remains consistent across chlorinated and positional isomers, indicating chloro substitution primarily affects surface topology rather than bulk properties .

Substituent Effects: Chloro vs. Nitro vs. Methoxy Groups

A. notes that 4-chloro-benzamide derivatives (e.g., L1) show catalytic activity in Suzuki coupling reactions, attributed to the chloro group’s electronic effects stabilizing transition states .

B. 4-Nitro Substituent (4-Nitro-N-(8-quinolyl)benzamide) describes this analog, where the nitro group increases polarity and hydrogen-bonding capacity. The nitro group’s strong electron-withdrawing nature may enhance binding to electron-rich biological targets but reduce bioavailability compared to chloro analogs .

C. Methoxyethyl Substituent (8-Chloro-N-(2-methoxyethyl)quinolin-4-amine) highlights this compound’s molecular weight (236.70) and moderate lipophilicity (XLogP3 = 2.7).

Table 2: Substituent-Driven Properties

| Compound | Substituent | Molecular Weight | XLogP3 | Key Property |

|---|---|---|---|---|

| 4-Chloro-N-(8-quinolyl)butyramide | 4-Cl, 8-quinolyl | Not reported | ~3.0* | High shape similarity to antipsychotics |

| 4-Nitro-N-(8-quinolyl)benzamide | 4-NO₂, 8-quinolyl | 297.27 | ~2.5 | Enhanced polarity, catalytic potential |

| 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine | 8-Cl, 2-methoxyethyl | 236.70 | 2.7 | Improved solubility |

*Estimated based on structural analogs.

Functional Group Variations: Butyramide vs. Benzamide vs. Acrylamide

A. Butyramide Backbone (Target Compound) The butyramide chain (‑CH₂CH₂CH₂CONH‑) offers conformational flexibility, which may enhance binding to flexible receptor pockets. notes that butyramides exhibit distinct IR spectra due to N-H and C=O stretching, aiding in structural characterization .

B. Benzamide Derivatives (e.g., L1–L3 in )

Benzamides like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) show catalytic activity in Suzuki reactions (60–85% conversion rates). The rigid benzene ring may stabilize planar transition states, whereas the butyramide’s flexibility could reduce such effects .

C. Acrylamide Derivatives () Acrylamido-quinoline compounds (e.g., 6m, 6n) feature α,β-unsaturated carbonyl groups, enabling conjugation and radical scavenging. These properties are absent in saturated butyramides, highlighting divergent reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.